molecular formula C22H25ClN6 B2951059 2-{4-[5-Tert-butyl-3-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}acetonitrile CAS No. 902033-20-9

2-{4-[5-Tert-butyl-3-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}acetonitrile

Cat. No.: B2951059
CAS No.: 902033-20-9
M. Wt: 408.93
InChI Key: QCOXHRFZDVPSSX-UHFFFAOYSA-N
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Description

The compound “2-{4-[5-Tert-butyl-3-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}acetonitrile” is a pyrazolo[1,5-a]pyrimidine derivative characterized by a tert-butyl group at position 5, a 2-chlorophenyl substituent at position 3, and a piperazine-acetonitrile moiety at position 5. This structure combines steric bulk (tert-butyl), electron-withdrawing effects (2-chlorophenyl), and a polar nitrile group, which may influence solubility, metabolic stability, and target-binding affinity. Pyrazolo[1,5-a]pyrimidines are recognized for their versatility in medicinal chemistry, often serving as kinase inhibitors or modulators of enzymatic activity due to their planar heterocyclic core .

Properties

IUPAC Name

2-[4-[5-tert-butyl-3-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClN6/c1-22(2,3)19-14-20(28-12-10-27(9-8-24)11-13-28)29-21(26-19)17(15-25-29)16-6-4-5-7-18(16)23/h4-7,14-15H,9-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCOXHRFZDVPSSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC2=C(C=NN2C(=C1)N3CCN(CC3)CC#N)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[5-Tert-butyl-3-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}acetonitrile typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance yield and purity. Optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

2-{4-[5-Tert-butyl-3-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}acetonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, using reagents like sodium methoxide (NaOMe).

Common Reagents and Conditions

    Oxidation: H2O2 in acetic acid (CH3COOH) under mild heating.

    Reduction: LiAlH4 in dry ether under an inert atmosphere.

    Substitution: NaOMe in methanol (MeOH) at room temperature.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-{4-[5-Tert-butyl-3-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{4-[5-Tert-butyl-3-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}acetonitrile involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This compound may also modulate signaling pathways by interacting with specific receptors, leading to altered cellular responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrazolo[1,5-a]pyrimidine Derivatives

Compound Name Substituents (Positions) Key Features Synthesis Reference
Target Compound 5-Tert-butyl, 3-(2-chlorophenyl), 7-(piperazinyl-acetonitrile) Acetonitrile enhances polarity; 2-chlorophenyl may improve target selectivity Methods in
5-tert-Butyl-3-(4-chlorophenyl)-N-isopropylpyrazolo[1,5-a]pyrimidin-7-amine () 5-Tert-butyl, 3-(4-chlorophenyl), 7-(isopropylamine) 4-chlorophenyl vs. 2-chlorophenyl; isopropyl amine increases lipophilicity Substituted benzaldehyde condensation
2-[4-(5-tert-butyl-2-methyl-3-phenyl-pyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol () 5-Tert-butyl, 3-phenyl, 7-(piperazinyl-ethanol) Ethanol substituent improves aqueous solubility; phenyl lacks chlorine’s electron-withdrawing effects Piperazine-ethanol coupling
5-tert-Butyl-3-(4-chlorophenyl)-N-cyclopentylpyrazolo[1,5-a]pyrimidin-7-amine () 5-Tert-butyl, 3-(4-chlorophenyl), 7-(cyclopentylamine) Cyclopentyl group enhances steric hindrance; 4-chlorophenyl may reduce metabolic oxidation Amine substitution reactions
2-(Furan-2-yl)-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one () 5-Phenyl, 2-furyl, 7-keto Keto group at position 7 alters hydrogen-bonding potential; furyl contributes aromatic π-stacking Cyclocondensation of acylacetonitriles

Key Findings:

Substituent Position and Electronic Effects: The target compound’s 2-chlorophenyl group (vs. Piperazine-acetonitrile in the target compound introduces a nitrile group, which is absent in analogs with ethanol () or amine substituents (). Nitriles can act as hydrogen-bond acceptors or participate in covalent interactions with cysteine residues in enzymes .

Synthetic Flexibility :

  • The target compound’s synthesis likely follows protocols similar to and , involving condensation of substituted pyrazolo[1,5-a]pyrimidine precursors with piperazine-acetonitrile derivatives .
  • Analogs with bulkier amines (e.g., cyclopentyl in ) require tailored substitution strategies to avoid steric clashes during synthesis .

Biological Implications: While direct bioactivity data for the target compound is unavailable, structural analogs in and demonstrate that tert-butyl and chlorophenyl groups enhance metabolic stability and target engagement in kinase inhibition assays . The acetonitrile moiety in the target compound may improve pharmacokinetic properties compared to ethanol () or alkylamine substituents (), as nitriles often resist oxidative metabolism .

Biological Activity

The compound 2-{4-[5-tert-butyl-3-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}acetonitrile (CAS Number: 902033-20-9) is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of the compound features a pyrazolo[1,5-a]pyrimidine core with a piperazine moiety, which is known for enhancing biological activity. The presence of tert-butyl and chlorophenyl groups contributes to its unique properties.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Antitumor Activity : Many pyrazolo[1,5-a]pyrimidine derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.
  • Anti-inflammatory Effects : Some derivatives show promise in modulating inflammatory pathways.
  • Antimicrobial Properties : Certain pyrazole derivatives have been investigated for their efficacy against bacterial and fungal pathogens.

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound may interact with specific molecular targets such as:

  • Kinases : Inhibition of kinases involved in cancer cell proliferation.
  • Receptors : Modulation of receptor activity related to inflammation and immune responses.

Antitumor Studies

In vitro studies have shown that related compounds exhibit significant growth inhibition against various human cancer cell lines. For instance:

CompoundCell LineGI50 (µM)Activity
Compound AMCF-7 (Breast cancer)14Active
Compound BMiaPaCa2 (Pancreatic cancer)>50Inactive
Compound CA2780 (Ovarian cancer)25Active

These findings suggest that structural modifications can enhance cytotoxicity against specific cancer types .

Anti-inflammatory Potential

Studies indicate that pyrazolo[1,5-a]pyrimidine derivatives can inhibit pro-inflammatory cytokines and modulate immune responses. For example, compounds targeting IRAK4 have shown promise in reducing inflammation in preclinical models .

Antimicrobial Activity

Research has identified certain pyrazole derivatives with notable antifungal activity. For instance, compounds were tested against phytopathogenic fungi with varying degrees of success, indicating potential applications in agriculture .

Case Studies

  • Cytotoxicity in Breast Cancer : A study evaluated the effects of a series of pyrazole derivatives on MCF-7 cells. Two compounds demonstrated significant cytotoxic effects when combined with doxorubicin, suggesting a synergistic effect that warrants further investigation .
  • Inflammatory Response Modulation : Another study focused on the anti-inflammatory properties of related compounds, demonstrating their ability to inhibit TNF-alpha production in macrophages .

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